2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid
Overview
Description
“2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid” is a chemical compound with the CAS Number: 1016864-70-2 . It has a molecular weight of 195.18 and its molecular formula is C8H9N3O3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid” is 1S/C8H9N3O3/c9-8(14)5-1-2-6(10-3-5)11-4-7(12)13/h1-3H,4H2,(H2,9,14)(H,10,11)(H,12,13) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid” is a powder at room temperature . The compound’s boiling point is not specified in the sources I found.Scientific Research Applications
Chemical Properties
“2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid” has a CAS Number of 1016864-70-2 and a molecular weight of 195.18 . It is a powder at room temperature . The IUPAC name for this compound is { [5- (aminocarbonyl)-2-pyridinyl]amino}acetic acid .
Safety Information
This compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biological Research Applications
While specific applications of “2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid” in scientific research are not explicitly mentioned in the sources, the compound’s structure suggests potential uses. The presence of a pyrrolidine ring, a common feature in many bioactive compounds, indicates that this compound could be used in drug discovery . Pyrrolidine derivatives have been used to develop compounds for the treatment of various human diseases .
Drug Discovery
The compound’s structure, which includes a pyrrolidine ring, suggests it could be used as a scaffold in drug discovery . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid . .
properties
IUPAC Name |
2-[(5-carbamoylpyridin-2-yl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)5-1-2-6(10-3-5)11-4-7(12)13/h1-3H,4H2,(H2,9,14)(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJHPMSOBZDDRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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